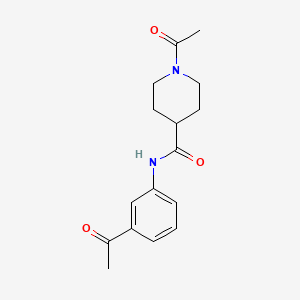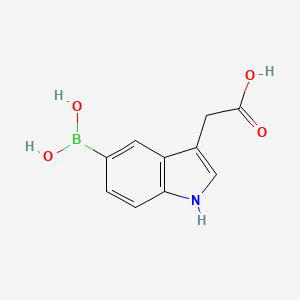
(4-(Iodomethyl)phenyl)trimethoxysilane
Übersicht
Beschreibung
4-(Iodomethyl)phenylsilane: is an organosilicon compound that features a phenyl ring substituted with an iodomethyl group and a trimethoxysilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Iodomethyl)phenylsilane typically involves the reaction of 4-(iodomethyl)phenylmagnesium bromide with trimethoxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of 4-(Iodomethyl)phenylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The iodomethyl group in 4-(Iodomethyl)phenylsilane can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-heteroatom bonds.
Hydrolysis: The trimethoxysilane moiety can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and methanol.
Condensation Reactions: The silanol groups formed from hydrolysis can further undergo condensation reactions to form siloxane bonds, which are useful in the formation of polymeric materials.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Hydrolysis reactions are typically carried out in the presence of a catalytic amount of acid or base to facilitate the reaction.
Condensation Conditions: Condensation reactions may require heating and the removal of water to drive the reaction to completion.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenyltrimethoxysilanes can be obtained.
Hydrolysis Products: Silanols and methanol are the primary products of hydrolysis.
Condensation Products: Polymeric siloxanes are formed through condensation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Surface Modification: 4-(Iodomethyl)phenylsilane is used to modify the surface properties of materials, enhancing their adhesion, hydrophobicity, or compatibility with other materials.
Organic Synthesis:
Biology and Medicine:
Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules, facilitating the study of biological interactions and the development of diagnostic tools.
Drug Delivery: Its ability to form stable siloxane bonds makes it useful in the design of drug delivery systems that require controlled release and stability.
Industry:
Coatings and Adhesives: 4-(Iodomethyl)phenylsilane is used in the formulation of coatings and adhesives to improve their performance and durability.
Polymer Science: It is employed in the synthesis of functional polymers with tailored properties for specific applications.
Wirkmechanismus
The mechanism of action of 4-(Iodomethyl)phenylsilane involves its ability to undergo hydrolysis and condensation reactions The hydrolysis of the trimethoxysilane moiety produces silanol groups, which can further condense to form siloxane bonds These reactions are crucial for its applications in surface modification and polymer synthesis
Vergleich Mit ähnlichen Verbindungen
Trimethoxyphenylsilane: Similar to 4-(Iodomethyl)phenylsilane but lacks the iodomethyl group, making it less reactive in nucleophilic substitution reactions.
Triethoxyphenylsilane: Contains ethoxy groups instead of methoxy groups, which can affect the hydrolysis and condensation rates.
Trimethoxy(2-phenylethyl)silane: Features a phenylethyl group instead of a phenyl group, altering its reactivity and applications.
Uniqueness: The presence of the iodomethyl group in 4-(Iodomethyl)phenylsilane provides unique reactivity, allowing for selective functionalization through nucleophilic substitution. This makes it a valuable compound for applications requiring specific modifications and functional group introductions.
Eigenschaften
CAS-Nummer |
83594-96-1 |
|---|---|
Molekularformel |
C10H15IO3Si |
Molekulargewicht |
338.21 g/mol |
IUPAC-Name |
[4-(iodomethyl)phenyl]-trimethoxysilane |
InChI |
InChI=1S/C10H15IO3Si/c1-12-15(13-2,14-3)10-6-4-9(8-11)5-7-10/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
QSTDYFRJMHVDDK-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C1=CC=C(C=C1)CI)(OC)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-(Methylamino)-3-nitrophenoxy]pyridine-2-carboxylic acid](/img/structure/B8666532.png)






![1-[(2-Oxo-2H-pyran-5-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B8666574.png)

